N,N-diethylhept-6-ynamide
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Overview
Description
N,N-diethylhept-6-ynamide is a member of the ynamide family, characterized by a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group. This compound is notable for its unique reactivity and versatility in organic synthesis, making it a valuable building block for constructing complex molecular architectures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethylhept-6-ynamide typically involves the reaction of hept-6-ynoic acid with diethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate. The general reaction scheme is as follows:
Hept-6-ynoic acid+DiethylamineDCCthis compound+Dicyclohexylurea
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: N,N-diethylhept-6-ynamide undergoes various types of chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N,N-diethylhept-6-ynamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-diethylhept-6-ynamide involves its highly polarized triple bond, which can interact with various molecular targets. The electron-withdrawing group on the nitrogen atom enhances the reactivity of the triple bond, allowing it to participate in a wide range of chemical transformations. The compound can act as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
N,N-diethylhept-6-ynamide can be compared with other ynamides, such as:
N,N-dimethylhept-6-ynamide: Similar structure but with methyl groups instead of ethyl groups, leading to different reactivity and properties.
N,N-diethylhex-5-ynamide: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
N,N-diethylpent-4-ynamide: Another similar compound with an even shorter carbon chain, resulting in distinct reactivity and applications.
This compound stands out due to its specific chain length and the presence of ethyl groups, which confer unique reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
N,N-diethylhept-6-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-4-7-8-9-10-11(13)12(5-2)6-3/h1H,5-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFBDMRUCVBXJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCCCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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